N-(3-fluoro-4-methylphenyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-[1,1'-biphenyl]-4-carboxamide is an organic compound characterized by the presence of a biphenyl core substituted with a carboxamide group and a fluoromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 3-fluoro-4-methylaniline with biphenyl-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoro-4-methylphenyl)carbamothioylbiphenyl-4-carboxamide
- N-(3-chloro-4-methylphenyl)biphenyl-4-carboxamide
- N-(3-fluoro-4-methylphenyl)biphenyl-4-carboxylic acid
Uniqueness
N-(3-fluoro-4-methylphenyl)-[1,1'-biphenyl]-4-carboxamide is unique due to the presence of both the fluoromethylphenyl and biphenyl carboxamide moieties. This combination imparts specific chemical and physical properties that can be advantageous in various applications. For example, the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C20H16FNO |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H16FNO/c1-14-7-12-18(13-19(14)21)22-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23) |
InChI Key |
OZBVPAYQNWECDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
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